Cholylsarcosine

Übersicht

Beschreibung

Cholylsarcosin ist ein synthetisches N-Acyl-Konjugat von Cholsäure mit Sarkosin (N-Methylglycin). Es ist ein semisynthetisches Gallensalz, das auf seine Eignung als Gallensalz-Ersatzmittel für Erkrankungen mit Gallensäuremangel im Dünndarm untersucht wurde, die zu einer Fettmalabsorption führen . Cholylsarcosin wurde als Ersatzgallensäure vorgeschlagen, um die Mizellenphase bei Patienten mit verminderter Gallensäuresekretion und Fettmaldigestion wiederherzustellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cholylsarcosin kann durch die Konjugation von Cholsäure mit Sarkosin synthetisiert werden. Eine Methode zur Radioynthese von N-Methyl-11C-Cholylsarcosin umfasst die 11C-Methylierung von Glycin, gefolgt von der Konjugation mit Cholsäure . Die radiochemische Ausbeute wurde mit 13 % ± 3 % angegeben, wobei eine radiochemische Reinheit von über 99 % erreicht wurde .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Cholylsarcosin nicht umfassend dokumentiert sind, umfasst die Synthese typischerweise Standardmethoden der organischen Synthese wie Nassgranulation und Wirbelschichtbeschichtung, um Mikrogranulate zu erzeugen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cholylsarcosine can be synthesized through the conjugation of cholic acid with sarcosine. A method for radiosynthesis of N-methyl-11C-cholylsarcosine involves 11C-methylation of glycine followed by conjugation with cholic acid . The radiochemical yield was reported to be 13% ± 3%, with a radiochemical purity greater than 99% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as wet granulation and fluidized-bed coating to produce microgranules .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholylsarcosin unterliegt verschiedenen chemischen Reaktionen, einschließlich Konjugation und Dekonjugation. Es ist resistent gegen bakterielle Dekonjugation-Dehydroxylierung während des enterohepatischen Kreislaufs .

Häufige Reagenzien und Bedingungen

Die Synthese von Cholylsarcosin beinhaltet Reagenzien wie Cholsäure und Sarkosin. Die Reaktionsbedingungen umfassen typischerweise kontrollierte pH-Umgebungen, um die Stabilität und Löslichkeit der Verbindung sicherzustellen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von Cholylsarcosin gebildet wird, ist das Konjugat von Cholsäure und Sarkosin. Die Verbindung liegt in verdünnter wässriger Lösung als fast äquimolare Mischung aus zwei geometrischen Isomeren - cis und trans (um die Amidbindung) - vor .

Wissenschaftliche Forschungsanwendungen

Cholylsarcosin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Gallensalz-Ersatztherapie: Es wird als Gallensalz-Ersatzmittel für Erkrankungen mit Gallensäuremangel im Dünndarm eingesetzt, wie z. B. das Kurzdarmsyndrom.

Positronen-Emissions-Tomographie (PET): Die 11C-markierte Form von Cholylsarcosin wird als PET-Tracer zur Quantifizierung der hepatischen Ausscheidungsfunktion eingesetzt.

Lipidabsorptionsstudien: Cholylsarcosin verbessert die Lipidabsorption in Modellen der intestinalen Gallensäuremangel.

Wirkmechanismus

Cholylsarcosin übt seine Wirkungen aus, indem es die natürlichen Gallensäuren nachahmt. Es wird aus dem Darm nur durch aktiven ilealen Transport resorbiert und ist resistent gegen bakterielle Dekonjugation-Dehydroxylierung während des enterohepatischen Kreislaufs . Die Verbindung fördert die Lipolyse durch Lipase/Ko-Lipase und löst Verdauungsprodukte von Triglyceriden .

Wissenschaftliche Forschungsanwendungen

Cholylsarcosine has several scientific research applications, including:

Bile Acid Replacement Therapy: It is used as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, such as short bowel syndrome.

Positron Emission Tomography (PET): The 11C-labeled form of this compound is used as a PET tracer for quantification of hepatic excretory function.

Lipid Absorption Studies: This compound improves lipid absorption in models of intestinal bile acid deficiency.

Wirkmechanismus

Cholylsarcosine exerts its effects by mimicking the natural bile acids. It is absorbed from the intestine solely by active ileal transport and is resistant to bacterial deconjugation-dehydroxylation during enterohepatic cycling . The compound promotes lipolysis by lipase/colipase and solubilizes digestive products of triglyceride .

Vergleich Mit ähnlichen Verbindungen

Cholylsarcosin ähnelt anderen Gallensäurekonjugaten wie Cholylglycin und Cholyltaurin. Es unterscheidet sich dadurch, dass es resistent gegen bakterielle Dekonjugation-Dehydroxylierung während des enterohepatischen Kreislaufs ist . Diese Resistenz macht Cholylsarcosin zu einem stabileren und effektiveren Gallensalz-Ersatzmittel. Ähnliche Verbindungen umfassen:

- Cholylglycin

- Cholyltaurin

- Chenodesoxycholsäure

- Ursodeoxycholsäure

- Desoxycholsäure

Eigenschaften

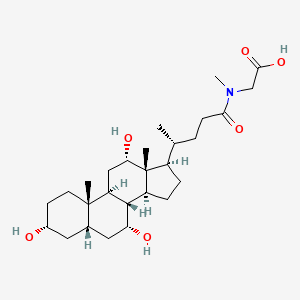

IUPAC Name |

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-70-6 | |

| Record name | Cholylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

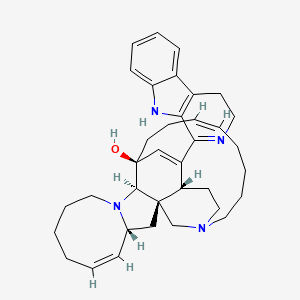

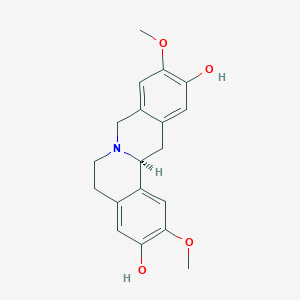

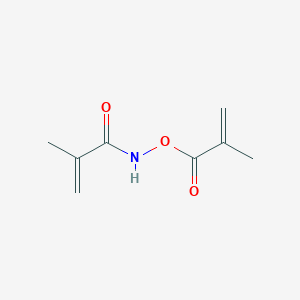

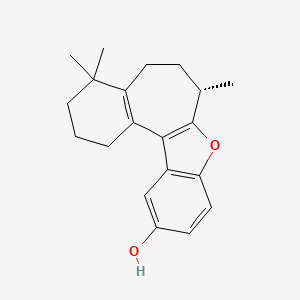

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate](/img/structure/B1249232.png)